2,2-Dichloro-3,3,3-trifluoropropionic acid
Description
Historical Development and Significance of Fluorinated Carboxylic Acids in Chemical Research
The field of organofluorine chemistry has evolved significantly since its inception, leading to the development of a vast array of compounds with unique and valuable properties. Fluorinated carboxylic acids, in particular, have been a subject of considerable interest. A pivotal moment in their production was the development of electrochemical fluorination (ECF) in the mid-20th century. researchgate.net This method allowed for the substitution of hydrogen atoms with fluorine atoms, paving the way for the synthesis of perfluorinated carboxylic acids (PFCAs). wikipedia.orgsci-hub.se
The significance of fluorinated carboxylic acids in chemical research stems from the profound effects of fluorine substitution. Fluorine's high electronegativity alters the electronic properties of the entire molecule. researchgate.net For instance, PFCAs are notably stronger acids than their non-fluorinated hydrocarbon counterparts by several pKa units. wikipedia.org Their properties, including high thermal stability, chemical inertness, and surfactant capabilities, have made them commercially significant. researchgate.netontosight.ai These characteristics have led to their use in a variety of applications, such as in the synthesis of peptides, as fluorosurfactants and emulsifiers for the production of fluoropolymers like Polytetrafluoroethylene, and as versatile building blocks for creating more complex fluorine-containing molecules. wikipedia.orghokudai.ac.jprsc.org Research into these compounds continues to be driven by their unique chemical behavior and their utility in synthesizing new materials and chemical entities. hokudai.ac.jp
Contextualization of 2,2-Dichloro-3,3,3-trifluoropropionic Acid within the Broader Class of Polyhalogenated Organic Compounds
Polyhalogenated compounds (PHCs) are organic molecules that contain more than one halogen atom. brainkart.comwikipedia.org This class is diverse and includes substances with chlorine (polychlorinated), bromine (polybrominated), fluorine (perfluorinated), or iodine (polyiodinated) substitutions. unacademy.com PHCs are generally characterized by high thermal stability, low flammability, and low water solubility. ontosight.ai Their wide range of applications includes use as solvents, refrigerants, pesticides, and fire retardants. ontosight.ai
This compound is a member of this broad class. Specifically, it is a polyhalogenated propionic acid. Unlike perfluorinated compounds which contain only fluorine and carbon (and the functional group), this molecule is a mixed-halogenated compound, featuring both chlorine and fluorine atoms attached to its three-carbon backbone. This combination of different halogens on a short alkyl chain results in a unique set of chemical and physical properties, distinguishing it from compounds containing only one type of halogen. As an organic building block, it is used for professional manufacturing and in research laboratories. calpaclab.com
Below is a data table outlining the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 422-39-9 calpaclab.comsigmaaldrich.comsigmaaldrich.comscbt.com |
| Molecular Formula | C₃HCl₂F₃O₂ calpaclab.comsigmaaldrich.comsigmaaldrich.comscbt.com |
| Molecular Weight | 196.94 g/mol calpaclab.comsigmaaldrich.comsigmaaldrich.comscbt.com |
| Form | Solid sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 26-34 °C sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 50-51 °C at 15 mmHg sigmaaldrich.comsigmaaldrich.com 56-57 °C at 12 mmHg jk-sci.com |
| Density | 1.630 g/cm³ at 20°C jk-sci.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOQSGPFZFSHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546564 | |
| Record name | 2,2-Dichloro-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-39-9 | |
| Record name | 2,2-Dichloro-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dichloro-3,3,3-trifluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Nomenclature and Structural Characteristics of 2,2 Dichloro 3,3,3 Trifluoropropionic Acid
Systematic IUPAC Nomenclature and Common Designations
The compound with the chemical formula C₃HCl₂F₃O₂ is systematically named 2,2-dichloro-3,3,3-trifluoropropanoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. nih.gov This name precisely describes the molecular structure of the compound.
In addition to its systematic IUPAC name, the compound is also commonly referred to as 2,2-dichloro-3,3,3-trifluoropropionic acid . calpaclab.comjk-sci.comguidechem.comscbt.com While "propanoic acid" is the preferred term in IUPAC nomenclature for a three-carbon carboxylic acid, "propionic acid" is a well-established and widely used trivial name for the same parent acid. Other designations for this compound include its Chemical Abstracts Service (CAS) Registry Number, which is 422-39-9 . calpaclab.comjk-sci.comscbt.comsigmaaldrich.comsigmaaldrich.com
| Identifier Type | Designation |
| Systematic IUPAC Name | 2,2-dichloro-3,3,3-trifluoropropanoic acid |
| Common Name | This compound |
| CAS Registry Number | 422-39-9 |
Core Structural Elements and Substituent Pattern Analysis
The molecular structure of this compound is characterized by a three-carbon propanoic acid backbone. The core functional group is a carboxylic acid (-COOH) group, which defines the molecule's acidic properties. sigmaaldrich.com
The substituent pattern on the propanoic acid chain is a key feature of this compound. The carbon atom adjacent to the carboxyl group (C2 or the α-carbon) is substituted with two chlorine atoms (-Cl). The terminal carbon atom (C3 or the β-carbon) is substituted with three fluorine atoms (-F), forming a trifluoromethyl group (-CF₃).
Key Structural Features:
Propanoic Acid Core: A three-carbon aliphatic carboxylic acid.
Carboxyl Group: The -COOH functional group located at the C1 position.
Dichloro Substitution: Two chlorine atoms attached to the C2 position.
Trifluoro Substitution: Three fluorine atoms forming a trifluoromethyl group at the C3 position.
The molecular formula of the compound is C₃HCl₂F₃O₂ calpaclab.comjk-sci.comguidechem.comscbt.com, and its molecular weight is approximately 196.94 g/mol . calpaclab.comscbt.comsigmaaldrich.comsigmaaldrich.com
| Structural Component | Description |
| Carbon Backbone | Three-carbon chain (propane) |
| Primary Functional Group | Carboxylic acid (-COOH) |
| Substituents at C2 | Two Chlorine atoms (-Cl, -Cl) |
| Substituents at C3 | Three Fluorine atoms (-F, -F, -F) |
Position of this compound within the Class of Halogenated Aliphatic Carboxylic Acids
This compound belongs to the broad class of halogenated aliphatic carboxylic acids . This classification is based on the presence of both halogen atoms (chlorine and fluorine) and a carboxylic acid functional group on an acyclic carbon chain.
Within this class, it can be further categorized as a polyhalogenated short-chain carboxylic acid . The term "polyhalogenated" indicates the presence of multiple halogen atoms. It is also a mixed-halogen compound, as it contains more than one type of halogen.
The presence of electron-withdrawing halogen atoms, particularly the highly electronegative fluorine atoms in the trifluoromethyl group and the chlorine atoms on the α-carbon, significantly influences the electronic properties of the carboxylic acid group. This substitution pattern distinguishes it from other halogenated propionic acids such as 2,2-dichloropropionic acid chemeo.com or 2,3-dichloropropionic acid nih.gov, which lack fluorine substituents, and from 3,3,3-trifluoropropionic acid chemicalbook.comoakwoodchemical.comchemspider.com, which lacks chlorine substituents.
Synthetic Methodologies for 2,2 Dichloro 3,3,3 Trifluoropropionic Acid and Its Analogues
Direct Synthetic Routes to 2,2-Dichloro-3,3,3-trifluoropropionic Acid
Direct synthesis focuses on the targeted construction of the this compound molecule from closely related starting materials.
A key pathway to this compound involves the chlorination of a trifluorinated C3 precursor, such as 3,3,3-trifluoropropionaldehyde. The process begins with the synthesis of 3,3,3-trifluoropropionic acid, which can be achieved through the oxidation of 3,3,3-trifluoropropionaldehyde google.com.
The subsequent introduction of chlorine atoms at the α-carbon (C-2) position can occur during the chlorination of 3,3,3-trifluoropropionaldehyde to form the corresponding acid chloride. While the primary product of this reaction is 3,3,3-trifluoropropionyl chloride, side reactions can lead to the formation of compounds where chlorine has been introduced to the α-position carbon atom google.com. These α-chlorinated acid chlorides serve as direct precursors to the target molecule. The final step to obtain this compound is the hydrolysis of the dichloro-substituted acid chloride.
The chlorination of 3,3,3-trifluoropropionaldehyde can be carried out using various chlorinating agents, which influences the product distribution google.com.
| Chlorinating Agent | Chemical Formula | Role in Synthesis |
|---|---|---|
| Chlorine | Cl₂ | Used for the chlorination of 3,3,3-trifluoropropionaldehyde google.com. |
| Sulfuryl chloride | SO₂Cl₂ | An alternative agent for the chlorination of 3,3,3-trifluoropropionaldehyde google.com. |
| Organic N-chloro compounds | e.g., N-chlorosuccinimide | A class of reagents also capable of chlorinating 3,3,3-trifluoropropionaldehyde google.com. |
General Synthetic Strategies for Perfluorinated and Polyhalogenated Carboxylic Acids Relevant to this compound
Broader synthetic strategies provide access to a wide range of perfluorinated carboxylic acids (PFCAs), including the structural class to which this compound belongs.
Electrochemical fluorination (ECF), also known as electrofluorination, is a fundamental method for preparing organofluorine compounds wikipedia.org. The Simons process, developed in the 1930s, is a prominent ECF method used for the industrial production of perfluorinated compounds including amines, ethers, and carboxylic acids wikipedia.orgresearchgate.net.
In the Simons process, an organic compound is electrolyzed in a solution of anhydrous hydrogen fluoride (B91410) (HF), which serves as both the solvent and the fluorine source wikipedia.org. The process typically uses a nickel anode and operates at a cell potential of 5–6 V wikipedia.org. For the synthesis of PFCAs, the corresponding hydrocarbon carboxylic acid fluoride is used as the starting material. The ECF process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds wikipedia.org. The immediate product is a perfluoroacyl fluoride, which is subsequently hydrolyzed to yield the final perfluorinated carboxylic acid wikipedia.org.
General Reaction Scheme:
CₙH₍₂ₙ₊₁₎COF + (2n+1) HF → CₙF₍₂ₙ₊₁₎COF + (2n+1) H₂ wikipedia.org
CₙF₍₂ₙ₊₁₎COF + H₂O → CₙF₍₂ₙ₊₁₎CO₂H + HF wikipedia.org
The mechanism involves high-valence nickel fluorides formed on the anode surface, which act as mediators to transfer fluorine from HF to the organic substrate . While effective, the yield of the Simons process tends to decrease as the carbon chain length of the starting material increases carla-hd.de. Another ECF method is the Phillips Petroleum process, or CAVE (Carbon Anode Vapor Phase Electrochemical Fluorination), which is applied to volatile hydrocarbons using porous graphite anodes in molten potassium fluoride-hydrogen fluoride wikipedia.org.
| Feature | Description | Reference |
|---|---|---|
| Process Name | Simons Electrochemical Fluorination (ECF) | wikipedia.orggoogle.com |
| Reactants | Organic compound (e.g., carboxylic acid fluoride) and anhydrous hydrogen fluoride (HF) | wikipedia.org |
| Anode Material | Nickel | wikipedia.org |
| Cell Potential | Approximately 5-6 V | wikipedia.org |
| Intermediate Product | Perfluoroacyl fluoride | wikipedia.org |
| Final Product | Perfluorinated carboxylic acid (after hydrolysis) | wikipedia.org |
Oxidative methods provide another major route to fluorinated carboxylic acids by cleaving larger molecules.
The oxidative cleavage of carbon-carbon double bonds in perfluorinated olefins (perfluoroalkenes) is a direct method for synthesizing shorter-chain PFCAs carla-hd.deulaval.ca. Ozonolysis, a reaction that uses ozone (O₃) to cleave double bonds, is a well-established technique in organic synthesis for this purpose organic-chemistry.orgorganic-chemistry.orglibretexts.org.
When applied to a perfluoroolefin, the double bond is broken, and the carbons of the former double bond are oxidized to form carbonyl groups. In the presence of an oxidizing agent during the workup (oxidative workup), these intermediates are converted into carboxylic acids libretexts.org. For example, the ozonolysis of a terminal perfluoroolefin can yield a PFCA and other smaller fluorinated molecules. This method offers a pathway to PFCAs that is an alternative to electrochemical fluorination carla-hd.de.
| Starting Material | Key Reagent | Process | Product Class |
|---|---|---|---|
| Perfluoroolefin (e.g., Hexafluoropropylene) | Ozone (O₃) | Ozonolysis / Oxidative Cleavage | Perfluorinated carboxylic acid (e.g., Trifluoroacetic acid) |
Oxidative Transformation Processes
Oxidation of Fluorinated Alcohols and Polyfluoroaromatic Precursors
The synthesis of perfluorinated carboxylic acids can be effectively achieved through the oxidation of corresponding fluorinated alcohols. Telomeric alcohols, represented by the general formula H(CF₂CF₂)nCH₂OH, are particularly significant precursors. These compounds can be oxidized to yield ω-hydroperfluorocarboxylic acids, which are valuable intermediates in the creation of various fluorinated materials. The oxidation of these telomeric alcohols is typically accomplished using strong oxidizing agents such as potassium permanganate, nitrogen oxides, or chromium anhydride. Additionally, reactions involving chlorine under UV irradiation at temperatures between 100-140°C are also employed for this transformation fluorine1.ru.
Similarly, fluorinated cyclohexanes can undergo oxidation by ozone, leading to the opening of the ring and the formation of corresponding dicarboxylic acids fluorine1.ru. While direct oxidation of a specific precursor like 2,2-dichloro-3,3,3-trifluoropropan-1-ol is a logical synthetic route, the literature also points to the hydrogenation of related ketones to produce precursor alcohols. For instance, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one can be hydrogenated to yield 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, which could then be oxidized to the corresponding carboxylic acid analogue.
| Precursor Type | Oxidizing Agent(s) | Product Type | Reference |
| Telomeric Alcohols | KMnO₄, Nitrogen Oxides, CrO₃, Cl₂/UV | ω-Hydroperfluorocarboxylic acids | fluorine1.ru |
| Fluorinated Cyclohexanes | Ozone | Dicarboxylic acids | fluorine1.ru |
Reactions of Perfluoroalkyl Halogenides in the Presence of Initiators
A significant pathway to perfluorocarboxylic acids involves the transformation of perfluoroalkyl halides, such as perfluoroalkyl iodides, through reactions initiated by radical species. Reductive-oxidative systems, for example, utilizing ammonium persulfate ((NH₄)₂S₂O₈) in conjunction with formic acid and water, can selectively convert various polyfluoroalkyl halides into their corresponding carboxylic acids and diacids fluorine1.ru. This method is applicable to a range of substrates including RFCCl₃, RFCFBrCl, and RFCBr₂Cl fluorine1.ru.
The underlying mechanism often involves the generation of a polyfluoroalkyl radical. This radical can then participate in further reactions that lead to the formation of the carboxylic acid. For instance, the reaction of perfluoroalkyl iodides with carbon dioxide in the presence of zinc and dimethyl sulfoxide (DMSO) is another effective method for producing perfluorinated carboxylic acids fluorine1.ru.
| Perfluoroalkyl Halide Example | Initiator/Reagent System | Product | Reference |
| RFCCl₃, RFCFBrCl, RFCBr₂Cl | (NH₄)₂S₂O₈-HCOOH-H₂O | Polyfluorocarboxylic acids/diacids | fluorine1.ru |
| CF₃(CF₂)₇I | Zn/CO₂ in DMSO | CF₃(CF₂)₇COOH | fluorine1.ru |
Telomerization and Subsequent Carboxylation Approaches
Telomerization, a process where a telogen (chain transfer agent) reacts with a taxogen (a monomer, typically an olefin), is a foundational step in creating precursors for fluorinated carboxylic acids. Specifically, the telomerization of chlorotrifluoroethylene (B8367) (CTFE) can produce a range of telomers. These resulting telomers often bear terminal carbon-halogen bonds (C-Br or C-Cl) which are amenable to further chemical modification acs.org.
These terminal halogen atoms can be converted into carboxylic acid functional groups through subsequent carboxylation reactions. For example, a telomer with a terminal bromo or chloro group can be subjected to reactions that introduce a carboxyl moiety, thereby transforming the fluorinated alkyl halide into a fluorinated carboxylic acid. This multi-step approach allows for the synthesis of a variety of fluorinated carboxylic acids with different chain lengths, depending on the conditions of the initial telomerization reaction acs.org. The radical telomerization of CTFE with methanol has also been investigated for the synthesis of fluorinated alcohols, which can then be oxidized to the corresponding carboxylic acids rsc.org.
| Taxogen | Telogen | Resulting Intermediate | Subsequent Reaction | Final Product | Reference |
| Chlorotrifluoroethylene (CTFE) | Bromo- or Chloro-compounds | Halogen-terminated telomer | Carboxylation | Fluorinated Carboxylic Acid | acs.org |
| Chlorotrifluoroethylene (CTFE) | Methanol | Fluorinated Alcohol Telomer | Oxidation | Fluorinated Carboxylic Acid | rsc.org |
Photooxidation Strategies for Fluorinated Olefins
The photooxidation of fluorinated olefins presents a direct route to fluorinated compounds, including precursors to carboxylic acids. Research has shown that the photochemically initiated oxidation of olefins such as 1,1-dichloro-2,2-difluoroethylene and chlorotrifluoroethylene in the liquid phase leads to the formation of their corresponding epoxides as major products. These epoxides can then potentially be converted to carboxylic acids through further oxidative cleavage. This process highlights a synthetic strategy that utilizes light energy to drive the oxidation of fluorinated double bonds.
Direct Fluorination Methodologies
Direct fluorination involves the introduction of fluorine atoms into a molecule, often by replacing hydrogen atoms. While this method can be aggressive, it offers a route to highly fluorinated compounds. For instance, the direct fluorination of a precursor like 2,2-dichloropropionic acid could theoretically yield this compound, although controlling the selectivity of such a reaction would be a significant challenge.
More controlled methods of direct fluorination have been developed for specific applications. For example, the α-fluorination of carboxylic acids can be achieved using electrophilic fluorinating agents. In some cases, this involves the activation of the carboxylic acid, followed by treatment with a reagent like N-fluorobenzenesulfonimide (NFSI) mdpi.com. Another approach involves the formation of a charge-transfer complex between an electrophilic fluorine source, such as Selectfluor, and an activating agent to facilitate the fluorination of phenylacetic acid derivatives mdpi.com. These methods, while not directly applied to 2,2-dichloropropionic acid in the reviewed literature, represent the types of strategies that fall under direct fluorination methodologies for producing fluorinated carboxylic acids.
| Substrate Type | Fluorinating Agent | Key Feature | Reference |
| Carboxylic Acids | N-fluorobenzenesulfonimide (NFSI) | Catalytic, enantioselective | mdpi.com |
| Phenylacetic Acid Derivatives | Selectfluor | Solvent-dependent pathways | mdpi.com |
Ancillary Synthesis and Formation Mechanisms
Reformatsky-Type Reactions Involving Related Fluorinated Esters
The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, provides a powerful tool for carbon-carbon bond formation and the synthesis of β-hydroxy esters. These β-hydroxy esters can then be oxidized to the corresponding β-keto esters or other derivatives, and subsequent hydrolysis can yield the desired carboxylic acid.
In the context of fluorinated compounds, this reaction can be adapted using fluorinated α-halo esters. The zinc insertion into the carbon-halogen bond of the α-haloester creates an organozinc reagent, often referred to as a Reformatsky enolate wikipedia.orgorganic-chemistry.org. These enolates are less reactive than their lithium counterparts, which allows for good chemoselectivity. The reaction of such a fluorinated Reformatsky reagent with an aldehyde or ketone would produce a fluorinated β-hydroxy ester. Subsequent oxidation and hydrolysis steps would then lead to the formation of a fluorinated carboxylic acid. The use of other metals like samarium (in the form of SmI₂) has also been shown to be effective in mediating diastereoselective Reformatsky reactions with fluorinated substrates nih.gov.
| α-Halo Ester Type | Metal | Carbonyl Compound | Intermediate Product | Reference |
| Fluorinated | Zinc | Aldehyde or Ketone | Fluorinated β-hydroxy ester | wikipedia.orgorganic-chemistry.org |
| Fluorinated | Samarium (SmI₂) | Chiral Aldehyde | Fluorinated β-hydroxy ester (diastereoselective) | nih.gov |
Catalyzed Oxidation of Fluorinated Aldehydes
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. However, the presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3) and chlorine atoms, on the α-carbon significantly deactivates the aldehyde group. This deactivation makes the oxidation of polyhalogenated aldehydes, like the precursor to this compound, a challenging process that requires potent oxidizing agents.
While specific research detailing the catalyzed oxidation of 2,2-dichloro-3,3,3-trifluoropropionaldehyde is not extensively documented, general principles can be drawn from the synthesis of analogous fluorinated carboxylic acids, such as trifluoroacetic acid (TFA). Historic synthetic routes to TFA have employed strong oxidants like potassium permanganate to oxidize a chlorinated and fluorinated propene derivative. Another powerful oxidizing agent used in fluorinated systems is trifluoroperacetic acid (TFPAA), often generated in situ from trifluoroacetic acid and hydrogen peroxide. This reagent is known for its high reactivity, which is necessary to overcome the deactivating effects of the halogen substituents.
The general reaction scheme for the oxidation of a fluorinated aldehyde to a fluorinated carboxylic acid can be represented as follows:
Rf-CHO + [O] → Rf-COOH
Where Rf represents a fluorinated alkyl group and [O] is a strong oxidizing agent. The selection of the catalyst and oxidant is critical to achieve high yield and selectivity, avoiding unwanted side reactions or decomposition of the starting material.
Electrochemical Carboxylation in the Synthesis of Related Trifluoropropanoic Acids
Electrochemical carboxylation has emerged as a valuable and sustainable method for the synthesis of carboxylic acids, utilizing carbon dioxide (CO2) as a C1 building block. This technique avoids the use of hazardous organometallic reagents and can be applied to the synthesis of fluorinated carboxylic acids, including analogues of trifluoropropanoic acid. The process involves the electrochemical reduction of an organic substrate in the presence of CO2.
Recent research has demonstrated the electrochemical defluorinative carboxylation of α-CF3 alkenes to produce vinylacetic acids containing a gem-difluoroalkene moiety. This transformation represents a novel approach to synthesizing fluorinated carboxylic acids by leveraging electrochemical methods to achieve regioselectivity that is complementary to traditional metal catalysis.
The reaction is typically carried out in an undivided electrochemical cell using platinum electrodes. A constant current is applied to a solution of the α-CF3 alkene substrate in a solvent like dimethylformamide (DMF) saturated with CO2.
Key Findings from Electrochemical Carboxylation Studies:
| Substrate Type | Electrode Material (Cathode/Anode) | Solvent | Key Outcome |
| α-CF3 Alkenes | Platinum (Pt) / Platinum (Pt) | DMF | γ-carboxylation to yield vinylacetic acids with a gem-difluoroalkene group. wikipedia.org |
| α-Fluoroalkyl Cyclopropanes | Platinum (Pt) / Carbon (C) | DMF | Defluorinative carboxylation with C-C bond cleavage to produce monofluoro- or difluoropentenoic acids. |
This table is interactive and represents findings from studies on related trifluoropropanoic acid analogues.
One notable example is the γ-carboxylation of α-CF3 alkenes with CO2. wikipedia.org This process occurs efficiently using a platinum plate as both the working cathode and a non-sacrificial anode in a user-friendly undivided cell under constant current conditions. wikipedia.org This method provides access to a broad range of vinylacetic acids bearing a gem-difluoroalkene moiety. wikipedia.org
Furthermore, the electrochemical carboxylation of α-fluoroalkyl cyclopropanes with CO2 has been reported. This reaction involves the simultaneous cleavage of both a C-F and a C-C bond, a rare example of defluorinative carboxylation of organofluorine compounds. This approach effectively synthesizes pentenoic acids with high chemo- and stereoselectivity.
These electrochemical methods highlight a modern and efficient pathway for synthesizing complex fluorinated carboxylic acids from readily available starting materials and CO2, offering a more sustainable alternative to classical synthetic routes. nih.govscbt.com
Chemical Reactivity and Transformative Pathways of 2,2 Dichloro 3,3,3 Trifluoropropionic Acid and Its Derivatives
Carboxylic Acid Functional Group Transformations
The carboxylic acid group in 2,2-dichloro-3,3,3-trifluoropropionic acid is the primary site for a variety of functional group interconversions, including decarboxylation, esterification, and conversion to acid halides and amides.
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction of carboxylic acids. For highly fluorinated carboxylic acids, this process can be initiated under specific conditions. Studies on perfluoroalkyl carboxylic acids (PFCAs), which share the characteristic of having a heavily fluorinated alkyl chain, show that decarboxylation can be achieved to produce reactive perfluoroalkyl intermediates. nsf.gov One such method involves heating the PFCA in a polar aprotic solvent with sodium hydroxide, which facilitates mineralization through a defluorination pathway initiated by decarboxylation. nsf.gov Another approach is electrolytic decarboxylation, known as the Kolbe electrolysis, which has been applied to perfluorocarboxylic acids to generate radicals that subsequently dimerize. google.com
While specific studies on the decarboxylation of this compound are not extensively documented, analogies with PFCAs suggest that similar conditions could induce the loss of CO2 to form a 1,1-dichloro-2,2,2-trifluoroethyl anion or radical. This reactive intermediate would be prone to further reactions, such as elimination of a chloride ion to form 1-chloro-2,2,2-trifluoroethene.
Decarbonylation, the elimination of carbon monoxide, is more characteristic of the corresponding acid chloride derivative. The decarbonylation of acid chlorides can be achieved using transition-metal complexes, such as chlorotris(triphenylphosphine)rhodium(I).
Esterification of this compound with fluorinated alcohols can be accomplished through standard methods, such as Fischer esterification. This acid-catalyzed reaction involves the condensation of the carboxylic acid with an alcohol to produce an ester and water. The strong electron-withdrawing nature of the substituents on both the carboxylic acid and the fluorinated alcohol can decrease the nucleophilicity of the alcohol and increase the electrophilicity of the carbonyl carbon, potentially affecting reaction rates. However, the fundamental mechanism remains the same, proceeding through a tetrahedral intermediate. These reactions are typically performed under reflux with a strong acid catalyst like sulfuric acid. The resulting fluorinated esters are of interest for their unique properties, including chemical and thermal stability.
The conversion of a carboxylic acid to a more reactive acid halide is a key step in the synthesis of other derivatives. This compound can be converted to its corresponding acid chloride, 2,2-dichloro-3,3,3-trifluoropropionyl chloride, using standard chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). epo.org These reactions typically proceed readily, replacing the hydroxyl group of the carboxylic acid with a chlorine atom. epo.org
Once formed, the highly reactive acid chloride serves as a versatile intermediate for the synthesis of amides. The reaction of 2,2-dichloro-3,3,3-trifluoropropionyl chloride with a primary or secondary amine, or with ammonia, would yield the corresponding N-substituted or unsubstituted 2,2-dichloro-3,3,3-trifluoropropanamide. This nucleophilic acyl substitution reaction is generally efficient and is a standard method for amide bond formation. nih.govcsbsju.edu The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion. csbsju.edu
Table 1: Common Reagents for Carboxylic Acid Transformations This table is interactive. You can sort and filter the data.
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride |
| Acid Chloride Formation | Phosphorus pentachloride (PCl₅) | Acid Chloride |
| Amide Formation | Acid chloride + Amine/Ammonia | Amide |
| Esterification | Alcohol + Acid Catalyst | Ester |
| Decarboxylation | Heat, NaOH (in polar aprotic solvent) | Alkane/Alkene (after intermediate steps) |
| Electrolytic Decarboxylation | Electric Current (Kolbe Electrolysis) | Dimerized Alkane |
Halogen-Mediated Reactivity
The two chlorine atoms at the α-position and the three fluorine atoms at the β-position of the propionic acid chain create a unique electronic environment that governs the reactivity of the molecule in substitution and elimination reactions.
The carbon-chlorine bonds at the C-2 position are potential sites for nucleophilic substitution. However, several factors complicate this reactivity. The C-2 carbon is a tertiary center, which generally disfavors Sₙ2 reactions due to steric hindrance. Furthermore, the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group deactivates the α-carbon towards nucleophilic attack by inductively pulling electron density away, making the carbon less electrophilic. While Sₙ1 reactions are possible at tertiary centers, the formation of a carbocation at this position would be significantly destabilized by the powerful inductive effect of the CF₃ group. Therefore, nucleophilic substitution at the C-2 position of this compound or its derivatives is expected to be challenging under standard conditions.
The aliphatic chain of this compound is electron-deficient due to the presence of five halogen atoms. Consequently, it is not susceptible to attack by electrophiles. Electrophilic substitution is a characteristic reaction of electron-rich systems, which is the opposite of the electronic nature of this molecule's alkyl backbone.
Derivatives of this compound can lead to halogenated propene analogues, such as 2-chloro-3,3,3-trifluoropropene. The reactivity of these alkenes, particularly in electrophilic addition reactions, is heavily influenced by the trifluoromethyl group.
Electrophilic addition to alkenes typically follows Markovnikov's rule, which states that the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. lumenlearning.comlibretexts.org However, in the case of 3,3,3-trifluoropropene, the addition of HCl proceeds with anti-Markovnikov regioselectivity. askfilo.com This is because the extreme electron-withdrawing nature of the CF₃ group destabilizes a carbocation on the adjacent (C-2) carbon to such an extent that the primary carbocation at the C-1 position becomes the more favorable intermediate. askfilo.com
This principle can be extended to analogues like 2-chloro-3,3,3-trifluoropropene. The addition of an electrophile (E⁺) would preferentially occur at the C-2 carbon, leading to a carbocation at C-1. This regioselectivity is dictated by the powerful inductive effect of the CF₃ group, which overrides the typical stability patterns of carbocations. The subsequent attack by a nucleophile (Nu⁻) would then occur at the C-1 position.
Table 2: Regioselectivity in Electrophilic Addition to Propenes This table is interactive. You can sort and filter the data.
| Alkene | Reagent | Major Product | Regioselectivity | Rationale |
|---|---|---|---|---|
| Propene | HBr | 2-Bromopropane | Markovnikov | Formation of more stable 2° carbocation |
| 3,3,3-Trifluoropropene | HCl | 1-Chloro-3,3,3-trifluoropropane | Anti-Markovnikov | CF₃ group destabilizes adjacent 2° carbocation |
| 2-Chloro-3,3,3-trifluoropropene | E-Nu | 1-Nu-2-E-2-chloro-3,3,3-trifluoropropane | Anti-Markovnikov (predicted) | CF₃ group directs electrophile to C-2 |
The stereoselectivity of such addition reactions (i.e., whether the addition is syn or anti) depends on the reaction mechanism. Reactions proceeding through a bridged intermediate (like a halonium ion) typically result in anti-addition, while concerted additions or reactions on surfaces (like catalytic hydrogenation) lead to syn-addition. masterorganicchemistry.com For halogenated propene analogues, the specific mechanism and resulting stereochemistry would depend on the reactants and conditions employed.
Comparative Reactivity with Related Perfluorinated and Halogenated Carboxylic Acids
The reactivity of this compound is significantly influenced by the strong electron-withdrawing effects of the chlorine and fluorine atoms within its structure. These halogen substituents alter the electron density distribution across the molecule, which in turn affects its acidity, the electrophilicity of the carbonyl carbon, and the stability of its conjugate base and reaction intermediates. To understand its chemical behavior, it is useful to compare it with other perfluorinated and halogenated carboxylic acids.
Influence of Perfluoroalkyl and Perchloroalkyl Electronegativity on Reaction Thermodynamics and Kinetics
The strength of the inductive effect depends on the electronegativity of the halogen, the number of halogen atoms, and their proximity to the carboxyl group. epo.org Fluorine is the most electronegative element, followed by chlorine. Consequently, perfluorinated carboxylic acids are generally stronger acids than their perchlorinated or non-halogenated counterparts. The cumulative effect of multiple halogen substituents significantly enhances acidity. For instance, trichloroacetic acid is a much stronger acid than acetic acid due to the strong inductive pull of the three chlorine atoms. stackexchange.com
In the case of this compound, the molecule contains both chlorine and fluorine atoms. The two chlorine atoms are situated on the alpha-carbon (the carbon adjacent to the carboxyl group), while the three fluorine atoms are on the beta-carbon. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group is well-documented to enhance the electrophilic character of adjacent functional groups. nih.gov The trifluoromethyl group is considered one of the most powerful electron-withdrawing groups. nih.gov This, combined with the two chlorine atoms on the alpha-carbon, leads to a significant stabilization of the carboxylate anion. This enhanced stability facilitates the release of a proton, making this compound a very strong carboxylic acid.
The thermodynamic favorability of the dissociation of a carboxylic acid is directly related to the stability of the resulting carboxylate anion. A more stable anion corresponds to a lower pKa value and a more negative Gibbs free energy change (ΔG°) for the dissociation reaction. The kinetics of reactions involving the carboxyl group are also affected. The increased electrophilicity of the carbonyl carbon, due to the inductive effect of the halogens, makes it more susceptible to nucleophilic attack, thereby increasing reaction rates.
To illustrate the impact of halogenation on acidity, the following table presents the pKa values of propionic acid and some of its halogenated derivatives.
| Compound Name | Chemical Formula | pKa Value |
| Propionic acid | CH₃CH₂COOH | 4.87 nih.gov |
| 2-Chloropropanoic acid | CH₃CHClCOOH | 2.83 |
| 3-Chloropropanoic acid | ClCH₂CH₂COOH | 3.98 |
| 2,2-Dichloropropionic acid | CH₃CCl₂COOH | 1.48 |
| 3,3,3-Trifluoropropionic acid | CF₃CH₂COOH | 3.02 |
| Perfluoropropionic acid | CF₃CF₂COOH | 0.7 |
Hydrolytic Stability of Halogenated Acyl Derivatives
Acyl derivatives of carboxylic acids, such as acyl chlorides, are important intermediates in organic synthesis. Their reactivity, particularly their hydrolytic stability, is also strongly influenced by the electronic effects of substituents on the acyl group. Acyl chlorides are generally highly reactive compounds that readily undergo hydrolysis to form the corresponding carboxylic acid and hydrochloric acid. savemyexams.comsparkl.me
The high reactivity of acyl chlorides is attributed to the highly electrophilic nature of the carbonyl carbon. This electrophilicity is enhanced by the inductive electron withdrawal of both the carbonyl oxygen and the chlorine atom. stackexchange.comsavemyexams.com When electron-withdrawing groups are present on the alkyl chain of the acyl chloride, the electrophilicity of the carbonyl carbon is further increased, making it even more susceptible to nucleophilic attack by water. This leads to a faster rate of hydrolysis. stackexchange.com
Considering the acyl chloride derivative of this compound, which is 2,2-dichloro-3,3,3-trifluoropropionyl chloride, it is expected to be extremely reactive towards hydrolysis. The presence of two chlorine atoms on the alpha-carbon and a trifluoromethyl group on the beta-carbon would create a highly electron-deficient carbonyl carbon. This would significantly weaken the carbon-chlorine bond and facilitate a rapid nucleophilic attack by water.
The general trend for the ease of hydrolysis of acyl chlorides is that electron-withdrawing substituents increase the reaction rate, while electron-donating groups decrease it. The table below provides a qualitative comparison of the expected relative hydrolysis rates of various propionyl chloride derivatives.
| Acyl Chloride Derivative | Chemical Formula | Expected Relative Rate of Hydrolysis |
| Propionyl chloride | CH₃CH₂COCl | Base Rate |
| 2-Chloropropionyl chloride | CH₃CHClCOCl | Faster |
| 3-Chloropropionyl chloride | ClCH₂CH₂COCl | Faster (but slower than 2-chloro) |
| 2,2-Dichloropropionyl chloride | CH₃CCl₂COCl | Much Faster |
| 3,3,3-Trifluoropropionyl chloride | CF₃CH₂COCl | Much Faster |
| 2,2-Dichloro-3,3,3-trifluoropropionyl chloride | CF₃CCl₂COCl | Extremely Fast |
Analytical Methodologies for the Characterization and Detection of 2,2 Dichloro 3,3,3 Trifluoropropionic Acid
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the molecular structure and identifying the functional groups of 2,2-dichloro-3,3,3-trifluoropropionic acid.
Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR, ¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound by providing detailed information about the chemical environment of the fluorine, hydrogen, and carbon atoms within the molecule.
¹⁹F-NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the three fluorine atoms are chemically equivalent as they are all attached to the same carbon atom (C3). Therefore, they are expected to produce a single resonance signal (a singlet) in the ¹⁹F-NMR spectrum. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the adjacent dichlorinated carbon. The exact chemical shift can vary depending on the solvent, but for trifluoromethyl (-CF₃) groups adjacent to electron-withdrawing groups, shifts are typically observed in a characteristic region of the spectrum. dovepress.com
¹H-NMR: The ¹H-NMR spectrum of this compound is expected to be relatively simple, showing a single resonance. This signal corresponds to the acidic proton of the carboxylic acid group (-COOH). This peak is typically a broad singlet and its chemical shift is highly dependent on the concentration and the solvent used, but generally appears far downfield (typically >10 ppm). nih.gov Deuterium exchange, where a solvent like D₂O is added, can be used to confirm this peak, as the acidic proton will be replaced by deuterium, causing the signal to disappear from the spectrum. nih.gov
¹³C-NMR: The ¹³C-NMR spectrum would provide evidence for the three distinct carbon environments in the molecule:
The carbon atom of the carboxylic acid group (C1, -C OOH).
The carbon atom bonded to the two chlorine atoms (C2, -C Cl₂-).
The carbon atom bonded to the three fluorine atoms (C3, -C F₃). Each of these carbons will produce a distinct signal. The signals will also exhibit coupling with the fluorine atoms (C-F coupling). The C3 signal will appear as a quartet due to coupling with the three attached fluorine atoms, and the C2 signal will show a smaller quartet due to two-bond coupling with the fluorine atoms.
Below is a table summarizing the expected NMR spectral data for this compound based on general principles and data from similar structures.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling |
| ¹⁹F | Characteristic region for -CF₃ | Singlet | N/A |
| ¹H | >10 | Broad Singlet | N/A |
| ¹³C (C1) | ~170-180 | Singlet (or weak t) | Weak ³J(C,F) |
| ¹³C (C2) | ~80-90 | Quartet | ²J(C,F) |
| ¹³C (C3) | ~120-130 | Quartet | ¹J(C,F) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key structural features. nih.gov
Key expected vibrational frequencies include:
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydroxyl group in a carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band typically found around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid. The presence of electronegative halogens on the adjacent carbon can shift this frequency.
C-F Stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹ are characteristic of carbon-fluorine bonds.
C-Cl Stretch: Absorptions for carbon-chlorine bonds are typically found in the 600-800 cm⁻¹ region.
The following table outlines the expected IR absorption bands for the compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 2500-3300 | Strong, Broad |
| C=O | Stretch | 1700-1725 | Strong |
| C-F | Stretch | 1000-1350 | Strong |
| C-Cl | Stretch | 600-800 | Medium-Strong |
Chromatographic Separation and Mass Spectrometric Identification
Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides definitive identification and quantification based on its mass-to-charge ratio and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is often required before GC-MS analysis to convert the acid into a more volatile ester (e.g., a methyl or ethyl ester). researchgate.netnih.gov
The analytical process would typically involve:
Sample Preparation: Extraction of the analyte from the sample matrix, followed by derivatization.
GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated from other components on a capillary column. A column with a polar stationary phase, such as a free fatty acid phase (FFAP) column, is often suitable for separating acids or their derivatives. nih.gov
MS Detection: As the separated components elute from the column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates a molecular ion and a characteristic fragmentation pattern, which serves as a "fingerprint" for identification. thepharmajournal.com Key fragments would likely arise from the loss of groups such as -OR (from the ester), -COOH, Cl, and CF₃.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile and Complex Matrix Analysis
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method ideal for analyzing non-volatile compounds like carboxylic acids directly in complex matrices without the need for derivatization. lcms.cznih.gov
A typical LC-MS/MS method would include:
LC Separation: The compound is separated using a reverse-phase high-performance liquid chromatography (HPLC) column (e.g., C18). The mobile phase typically consists of an aqueous solution with an organic modifier (like acetonitrile (B52724) or methanol) and an acid (such as formic acid) to ensure the analyte is in its protonated form for better retention. unimi.it
Ionization: Electrospray ionization (ESI) is the most common ionization source for this type of analysis. For a carboxylic acid, negative ion mode is often preferred, as the molecule readily deprotonates to form the [M-H]⁻ ion. researchgate.net
Tandem MS Detection (MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry is used. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even at very low concentrations in complex samples. nih.gov
Specialized Analytical Techniques for Fluorine Detection
Beyond standard spectroscopic and chromatographic methods, specialized techniques can be employed for the specific detection and quantification of fluorine in organofluorine compounds.
Combustion Ion Chromatography (CIC): This is a powerful technique for determining the total amount of organic fluorine in a sample. chromatographyonline.comnih.gov The method involves the high-temperature combustion of the sample, which converts all organically bound fluorine into hydrogen fluoride (B91410) (HF). acs.org The resulting HF gas is then captured in an aqueous solution and analyzed as the fluoride ion (F⁻) using ion chromatography. battelle.orgnih.gov This technique is non-selective, meaning it measures the sum of all organofluorine compounds present, but it is invaluable for screening and mass balance analysis. chromatographyonline.com
Aluminum Monofluoride Molecular Absorption Spectrometry: This technique provides a highly sensitive method for fluorine determination. acs.org In a high-temperature environment, such as a furnace or a specific type of flame, fluorine-containing compounds react with aluminum to form the diatomic aluminum monofluoride (AlF) molecule. benthamdirect.com This molecule has a characteristic absorption spectrum in the ultraviolet region (around 227.5 nm) that can be measured for quantification. acs.orgaps.org The method can be applied to organofluorine compounds and has achieved very low detection limits. acs.org
Applications of 2,2 Dichloro 3,3,3 Trifluoropropionic Acid in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block and Chemical Intermediate
As a functionalized small molecule, 2,2-dichloro-3,3,3-trifluoropropionic acid is recognized for its potential as a building block in organic synthesis. The combination of its acidic functionality with the heavily halogenated alkyl chain offers pathways for diverse chemical transformations. However, specific, detailed applications in several advanced areas of synthesis are not extensively documented in publicly available literature.
Precursor in the Synthesis of Novel Fluororganic Compounds
While the structure of this compound suggests its utility as a precursor for creating more complex fluororganic molecules, specific examples of its broad application in the synthesis of novel compounds are not widely detailed in peer-reviewed research. Its potential lies in the chemical reactivity of its distinct functional groups.
Application in the Development of Advanced Fluorine-Containing Materials
Utilization in the Synthesis of Fluoroalkyl Iodides and Related Derivatives
The conversion of carboxylic acids to alkyl iodides is a known transformation in organic chemistry. However, literature specifically describing the use of this compound as a starting material for the synthesis of fluoroalkyl iodides or related derivatives could not be identified in the searched sources.
Key Intermediate in the Preparation of α-Trifluoromethyl-α,β-unsaturated Carboxylic Acid Esters
The synthesis of α,β-unsaturated esters is a fundamental process in organic chemistry. Despite the potential for this compound to serve as a key intermediate in forming α-trifluoromethyl-α,β-unsaturated carboxylic acid esters, specific synthetic protocols detailing this transformation were not found in the available research.
Integration into Bioactive Compound Synthesis Research
The unique electronic and steric properties imparted by fluorine atoms have made fluorinated compounds valuable targets in medicinal chemistry and drug discovery. Research in this area has explored the use of small, halogenated building blocks to create novel molecules with potential therapeutic effects.
Future Research Directions and Emerging Challenges in the Study of 2,2 Dichloro 3,3,3 Trifluoropropionic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic routes to 2,2-dichloro-3,3,3-trifluoropropionic acid is a primary research goal. Traditional methods for the synthesis of halogenated carboxylic acids often rely on harsh reagents and produce significant waste streams. Future research is anticipated to focus on several key areas to address these limitations.
One promising avenue is the exploration of photochemical methods . Photoinduced decarboxylative chlorination, for instance, offers a sustainable alternative for synthesizing chlorinated compounds from readily available carboxylic acids under mild conditions. nih.gov The application of such methods to fluorinated precursors could provide a more atom-economical and environmentally friendly route to the target molecule.
Another area of intense interest is the use of biocatalysis . Halogenase enzymes have demonstrated the ability to regioselectively halogenate a wide range of organic molecules. acs.orgnih.gov Future research could focus on the discovery or engineering of halogenases capable of dichlorinating a trifluoropropionic acid precursor. This approach would offer a highly selective and sustainable method for the synthesis of this compound.
Furthermore, the development of continuous flow processes for the synthesis of halogenated compounds is a growing trend. These systems can offer improved safety, efficiency, and scalability compared to traditional batch reactors. Research into the adaptation of existing halogenation chemistries to continuous flow setups for the synthesis of the target molecule could lead to significant process improvements.
A comparative table of potential sustainable synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Research Challenges |
| Photochemical Synthesis | Mild reaction conditions, high atom economy, use of light as a green reagent. | Substrate specificity, quantum yield optimization, scalability of photochemical reactors. |
| Biocatalysis (Halogenases) | High regioselectivity and stereoselectivity, environmentally benign conditions. | Enzyme discovery and engineering, substrate scope limitations, operational stability of enzymes. |
| Continuous Flow Chemistry | Enhanced safety and control, improved heat and mass transfer, potential for automation. | Reactor design and material compatibility, optimization of reaction parameters in a flow regime. |
In-depth Investigations into Complex Environmental Transformation Networks
The persistence and potential for long-range transport of halogenated organic compounds in the environment are significant concerns. numberanalytics.comnih.gov For this compound, a comprehensive understanding of its environmental fate is crucial. Future research should focus on elucidating its complex transformation pathways in various environmental compartments.
Photodegradation is a likely important environmental fate process for this compound. The presence of both chlorine and fluorine atoms on the same molecule can influence its photochemical reactivity. researchgate.net Studies are needed to determine the quantum yield of photodegradation in aqueous and atmospheric environments, identify the primary photoproducts, and elucidate the reaction mechanisms, which may involve homolytic cleavage of the C-Cl bonds.
Biodegradation pathways also warrant thorough investigation. While highly halogenated compounds are often recalcitrant to microbial degradation, some microorganisms have evolved enzymatic machinery to break them down. nih.gov Research should aim to identify microbial consortia or specific enzymes capable of degrading this compound under both aerobic and anaerobic conditions. Understanding the metabolic pathways and the genetic basis for this degradation will be critical for developing bioremediation strategies.
The potential for abiotic degradation through processes such as hydrolysis should also be assessed. The stability of the C-F and C-Cl bonds under various environmental pH and temperature conditions will dictate the importance of these pathways.
A summary of key areas for environmental transformation research is provided in the table below.
| Transformation Process | Key Research Questions | Potential Environmental Implications |
| Photodegradation | What are the primary photoproducts and degradation kinetics in water and air? | Formation of potentially more or less toxic byproducts, atmospheric lifetime. |
| Biodegradation | Can microorganisms mineralize the compound? What are the key enzymes and pathways involved? | Potential for natural attenuation and development of bioremediation technologies. |
| Abiotic Degradation | What is the rate of hydrolysis under different environmental conditions? | Long-term persistence in aquatic environments. |
Development of Advanced Spectroscopic and Chromatographic Methods for Trace Analysis
The detection and quantification of this compound at trace levels in complex environmental and biological matrices present a significant analytical challenge. mdpi.com Future research in this area should focus on the development of highly sensitive and selective analytical methods.
Hyphenated chromatographic techniques , such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are powerful tools for the analysis of micropollutants. ajpaonline.comomicsonline.orgscholarsrepository.comchemijournal.com The development of optimized extraction and derivatization methods will be crucial for achieving low detection limits for this compound in various sample types. The use of high-resolution mass spectrometry (HRMS) can aid in the unambiguous identification of the target analyte and its transformation products.
The exploration of advanced spectroscopic techniques also holds promise for the direct detection of this compound. Cavity ring-down spectroscopy (CRDS), for example, has shown high sensitivity for the trace detection of halogen acids in the gas phase. potentiaengineering.com The potential adaptation of such techniques for the analysis of this compound in various matrices warrants investigation.
The development of certified reference materials for this compound is also a critical need to ensure the accuracy and comparability of analytical data across different laboratories.
A table summarizing advanced analytical approaches is presented below.
| Analytical Technique | Advantages for Trace Analysis | Key Research and Development Needs |
| GC-MS/HRMS | High sensitivity, selectivity, and structural information. | Optimized sample preparation, development of suitable derivatization reagents. |
| LC-MS/HRMS | Applicable to polar and non-volatile compounds, high sensitivity. | Improved chromatographic separation from matrix interferences, stable isotope-labeled internal standards. |
| Advanced Spectroscopy (e.g., CRDS) | Potential for real-time and in-situ measurements. | Development of methods for condensed-phase analysis, addressing matrix effects. |
Expanding the Scope of Applications in Specialized Organic Transformations
The unique combination of chlorine and fluorine atoms in this compound suggests its potential as a versatile building block in organic synthesis. acs.orgresearchgate.netnih.govbeilstein-journals.org Future research should focus on exploring its utility in a variety of specialized organic transformations.
The presence of the dichloromethyl group adjacent to a trifluoromethyl group could enable novel trifluoromethylation and dichloromethylation reactions . The carboxylic acid functionality provides a handle for further synthetic manipulations. Research into the selective activation of the C-Cl and C-F bonds could lead to the development of new synthetic methodologies.
This compound could also serve as a precursor for the synthesis of novel fluorinated heterocycles . The reactivity of the different halogen atoms can be exploited to construct complex ring systems with unique electronic and biological properties.
Furthermore, the physical properties imparted by the high degree of halogenation could make derivatives of this compound interesting candidates for applications in materials science , such as in the development of new polymers or liquid crystals.
A table outlining potential synthetic applications is provided below.
| Area of Application | Potential Synthetic Utility | Research Focus |
| Fluorination Chemistry | Precursor for novel trifluoromethyl-containing building blocks. | Selective functionalization of the carboxylic acid and C-Cl bonds. |
| Heterocyclic Synthesis | Synthon for the construction of highly functionalized fluorinated heterocycles. | Development of cyclization strategies exploiting the reactivity of the halogenated carbon centers. |
| Materials Science | Monomer for the synthesis of specialty polymers with unique thermal and chemical resistance. | Polymerization studies and characterization of the resulting materials. |
Theoretical and Computational Predictions for Undiscovered Reactivity and Properties
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts, and providing insights into reaction mechanisms. nist.govresearchgate.netscispace.commdpi.comnih.govepa.govnih.gov For this compound, theoretical and computational studies can play a crucial role in uncovering its undiscovered potential.
Density Functional Theory (DFT) calculations can be employed to predict a range of fundamental properties, including bond dissociation energies, electron affinities, and reaction enthalpies. This information can be used to assess the feasibility of different synthetic transformations and to understand the mechanisms of environmental degradation pathways.
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or at interfaces. This can be particularly useful for understanding its environmental transport and partitioning behavior.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and potential toxicity of this compound and its derivatives. This can help to prioritize experimental studies and to design safer chemicals.
A summary of computational approaches and their potential contributions is presented in the table below.
| Computational Method | Predicted Properties and Insights | Impact on Future Research |
| Density Functional Theory (DFT) | Bond strengths, reaction energetics, spectroscopic properties. | Guiding the design of new synthetic routes and understanding degradation mechanisms. |
| Molecular Dynamics (MD) | Solvation behavior, interfacial properties, conformational analysis. | Predicting environmental fate and transport, understanding interactions with biological systems. |
| QSAR Modeling | Prediction of toxicity and other biological activities. | Early-stage hazard assessment and rational design of less hazardous analogues. |
Q & A
Q. What are the optimal synthetic pathways for 2,2-dichloro-3,3,3-trifluoropropionic acid, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves halogenation of trifluoropropionic acid derivatives. Key steps include:
- Nucleophilic substitution : Chlorination using reagents like PCl₅ or SOCl₂ under anhydrous conditions .
- Purification : High-performance liquid chromatography (HPLC) or fractional distillation to isolate the target compound from byproducts (e.g., 2,3-dichloro isomers) .
- Yield optimization : Reaction temperature control (40–60°C) and stoichiometric excess of chlorinating agents improve yields (>85%) .
Table 1 : Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Byproducts |
|---|---|---|---|
| PCl₅-mediated chlorination | 78 | 95 | 2,3-dichloro isomer |
| SOCl₂ in DMF | 85 | 98 | Trifluoroacetic acid |
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Absence of proton signals near δ 3.2–3.5 ppm confirms complete chlorination at the 2-position .
- ¹⁹F NMR : A singlet at δ -75 ppm verifies the trifluoromethyl group .
- IR Spectroscopy : Strong C=O stretch at 1740 cm⁻¹ and C-Cl peaks at 650–750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 195 (M⁺) with fragments at m/z 130 (CF₃CO₂⁻) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Acid-resistant gloves (e.g., nitrile) and lab coats to prevent skin contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors; airborne exposure limits should not exceed 1 ppm .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. How does the compound’s thermal stability impact storage and experimental design?
- Methodological Answer :
- Decomposition Temperature : 180–200°C (DSC/TGA data) with release of HCl and CO₂ .
- Storage : Keep in amber glass bottles at 4°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the environmental degradation of this compound?
- Methodological Answer :
- Hydrolysis Pathways :
- Acidic conditions: Cleavage of C-Cl bonds via SN2 mechanisms, forming trifluoroacetic acid .
- Alkaline conditions: Base-assisted dechlorination, yielding glycolic acid derivatives .
- Photodegradation : UV irradiation (254 nm) generates free radicals (·CF₃), detected via EPR spectroscopy .
Table 2 : Degradation Half-Lives Under Varied Conditions
| Condition | Half-Life (days) | Major Degradants |
|---|---|---|
| pH 3, 25°C | 30 | Trifluoroacetic acid |
| pH 9, 25°C | 7 | 3,3,3-Trifluorolactate |
| UV Light, 254 nm | 2 | CF₃· radicals |
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electrophilicity (ω = 8.7 eV) .
- Docking Studies : Simulate interactions with enzymes (e.g., haloacid dehalogenases) to predict binding affinity (ΔG < -5 kcal/mol) .
Q. What stereochemical effects arise in derivatives of this compound, and how can they be resolved?
- Methodological Answer :
- Chiral Chromatography : Use amylose-based columns (Chiralpak IA) to separate enantiomers (resolution factor > 1.5) .
- Circular Dichroism (CD) : Monitor Cotton effects at 220 nm to assign absolute configuration .
Q. How does the compound’s electronic structure influence its application in polymer chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
